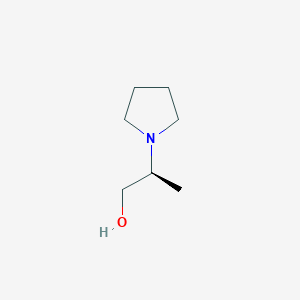
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 . It is also known by its IUPAC name, 1-methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2/c1-11-5-10-7-4-6 (9 (12)13)2-3-8 (7)11/h5-6H,2-4H2,1H3, (H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid is 180.21 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives, which include the core structure of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid, are increasingly being studied for their potential in treating cancer cells. These compounds have shown various biologically vital properties, including the ability to target and inhibit the growth of cancerous cells .
Microbial Infections
The antimicrobial properties of indole derivatives make them candidates for treating infections caused by bacteria and other microbes. Research is ongoing to understand the full scope of their effectiveness against different types of microbial pathogens .
Neurological Disorders
Some derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid have been identified as potential treatments for neurological disorders. Their interaction with various receptors in the brain suggests they could be beneficial in managing conditions like Parkinson’s disease .
Antiviral Applications
Compounds structurally related to 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid have been found to possess antiviral activities. They are being explored for use in treating diseases such as herpes and viral hepatitis B .
β-Secretase-1 (BACE-1) Inhibition
The inhibition of BACE-1 is a promising approach in the treatment of Alzheimer’s disease. Derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid have been identified as inhibitors of this enzyme, which plays a role in the formation of amyloid plaques in the brain .
Cytochrome Cyp8b1 Modulation
Cytochrome Cyp8b1 is involved in cholesterol metabolism, and its modulation is of interest in the treatment of metabolic disorders. Research into derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid includes their potential to act as modulators of this enzyme .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-5-methylbenzaldehyde using sodium borohydride in methanol", "Step 2: Cyclization of 2-amino-5-methylbenzaldehyde with ethyl acetoacetate and ammonium acetate in acetic acid to form 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid ethyl ester", "Step 3: Hydrolysis of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid ethyl ester using hydrochloric acid and sodium hydroxide to form 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid", "Step 4: Diazotization of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid using sodium nitrite and sulfuric acid to form the diazonium salt", "Step 5: Coupling of the diazonium salt with methylamine in the presence of sodium acetate to form the target compound, 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid", "Step 6: Purification of the target compound using sodium bicarbonate and magnesium sulfate, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate", "Step 7: Recrystallization of the purified compound from a mixture of ethyl acetate and water to obtain the final product" ] } | |
Número CAS |
748099-51-6 |
Nombre del producto |
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid |
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



